molecular formula C19H18ClN3O5S B11361267 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11361267
M. Wt: 435.9 g/mol
InChI Key: JLANPGVISPTTND-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorinated phenyl group, and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzenesulfonamide with acetic anhydride under reflux conditions.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using thionyl chloride or phosphorus pentachloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl group with the benzothiazole moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced forms of the benzothiazole or phenyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but lacks the benzothiazole moiety.

    4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another related compound with a different heterocyclic ring.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to its combination of a morpholine ring, a chlorinated phenyl group, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C19H18ClN3O5S/c20-15-11-13(5-6-16(15)22-7-9-28-10-8-22)21-18(24)12-23-19(25)14-3-1-2-4-17(14)29(23,26)27/h1-6,11H,7-10,12H2,(H,21,24)

InChI Key

JLANPGVISPTTND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)Cl

Origin of Product

United States

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